![molecular formula C18H25N5O B14159597 N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine CAS No. 846584-08-5](/img/structure/B14159597.png)
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound belonging to the class of pyrimido-indoles. This compound features a pyrimidine ring fused to an indole structure, making it a heterotricyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine typically involves the cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for the efficient formation of the tricyclic skeleton . The reaction conditions often include the use of formamide as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and microwave-assisted synthesis are likely to be employed to ensure efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
8-Nitro-5H-pyrimido[5,4-b]indol-4-amines: These compounds share a similar tricyclic structure and have been studied for their kinase inhibition properties.
4-Ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indol: Another compound with a similar core structure, known for its enzyme inhibition capabilities.
Uniqueness
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine stands out due to its specific ethoxy and diethylamine substituents, which may confer unique binding properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
846584-08-5 |
|---|---|
Fórmula molecular |
C18H25N5O |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C18H25N5O/c1-4-23(5-2)10-9-19-18-17-16(20-12-21-18)14-11-13(24-6-3)7-8-15(14)22-17/h7-8,11-12,22H,4-6,9-10H2,1-3H3,(H,19,20,21) |
Clave InChI |
AZZVKKCELDLMPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OCC |
Solubilidad |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


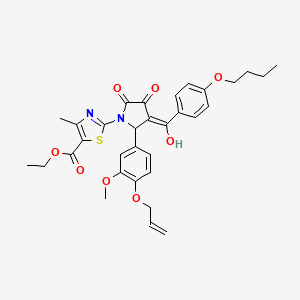
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)

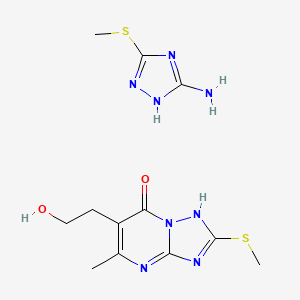
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
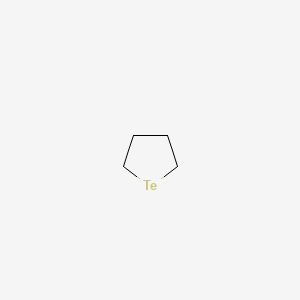
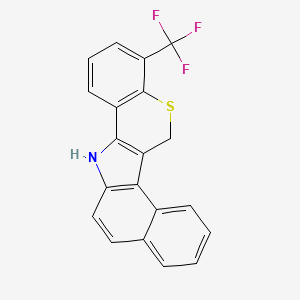
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

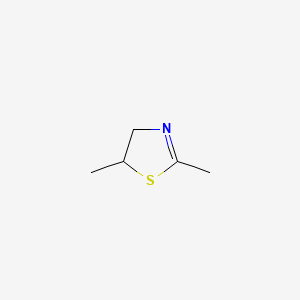
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
